H-D-Tyr(tBu)-OtBu.HCl

Description

Overview of H-D-Tyr(tBu)-OtBu.HCl as a D-Tyrosine Chiral Building Block

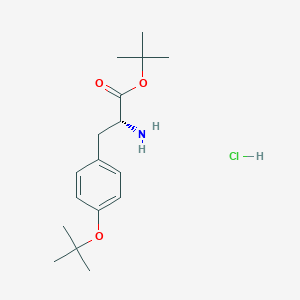

This compound, chemically known as O-tert-Butyl-D-tyrosine tert-butyl ester hydrochloride, is a derivative of the non-natural D-enantiomer of tyrosine. chemimpex.com Its structure is characterized by the presence of two tert-butyl (tBu) protecting groups. One tBu group is attached to the phenolic hydroxyl group of the tyrosine side chain, forming a tert-butyl ether. The other is attached to the carboxylic acid function, forming a tert-butyl ester. The amino group is present as a hydrochloride salt.

These protecting groups are crucial for its function. The tert-butyl groups are bulky and stable to a variety of reaction conditions, yet can be removed under specific acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.com This allows for the selective deprotection of the amino group for peptide chain elongation while the side chain and carboxyl terminus remain protected.

The "D" in its name signifies that it is the D-isomer (or enantiomer) of the amino acid. While most naturally occurring amino acids are in the L-configuration, the incorporation of D-amino acids into peptide chains is a key strategy for developing therapeutic peptides. nih.govpsu.edu Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation by enzymes in the body, which typically target L-amino acids. nih.govbiopharmaspec.comlifetein.com This enhanced stability can lead to a longer plasma half-life and improved bioavailability of peptide-based drugs. biopharmaspec.com

This compound, therefore, serves as a vital chiral building block for chemists aiming to introduce a D-tyrosine residue into a synthetic target. Its pre-protected state simplifies synthetic planning and execution, making it a valuable reagent in both academic research and the pharmaceutical industry for the development of novel peptides and other complex chiral molecules. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1998701-20-4 |

| Molecular Formula | C₁₇H₂₈ClNO₃ |

| Molecular Weight | 335.9 g/mol |

| Appearance | White powder |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble in organic solvents like DMSO and chloroform. |

Data sourced from multiple chemical suppliers and databases. chemimpex.comnih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl (2R)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3.ClH/c1-16(2,3)20-13-9-7-12(8-10-13)11-14(18)15(19)21-17(4,5)6;/h7-10,14H,11,18H2,1-6H3;1H/t14-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHGOULTAJWDGV-PFEQFJNWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)OC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for H D Tyr Tbu Otbu.hcl

Established Synthetic Routes for H-D-Tyr(tBu)-OtBu.HCl Preparation

The synthesis of this compound is a sequential process that involves the strategic protection of reactive functional groups, activation of the carboxylic acid, and subsequent esterification, culminating in the formation of the hydrochloride salt.

Amino and Carboxyl Group Protection Strategies

The initial and most critical step in the synthesis is the protection of the various reactive sites on the D-tyrosine molecule to prevent unwanted side reactions during peptide chain elongation. academie-sciences.fr The primary amino group, the carboxylic acid group, and the phenolic hydroxyl group of the side chain must be selectively masked.

For the synthesis of this compound, the phenolic hydroxyl group and the carboxylic acid are protected with tert-butyl (tBu) groups. The tBu group is favored due to its stability under various reaction conditions and its susceptibility to removal under specific, strongly acidic conditions, which provides an orthogonal protection strategy when combined with other protecting groups for the α-amino group. google.comrsc.org For instance, the α-amino group is often protected with groups like tert-Butoxycarbonyl (Boc) or 9-Fluorenylmethyloxycarbonyl (Fmoc), which can be removed under different conditions (acidic for Boc, basic for Fmoc) without affecting the tBu ethers and esters. academie-sciences.frrsc.org

The tert-butylation of the carboxylic acid and the phenolic hydroxyl group is typically achieved through acid-catalyzed reactions. Reagents like isobutylene (B52900) or tert-butyl acetate (B1210297) are used in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. nii.ac.jpresearchgate.net One method describes the direct conversion of free amino acids to their tert-butyl esters using bis(trifluoromethanesulfonyl)imide in tert-butyl acetate. nii.ac.jp In the case of tyrosine, this can lead to the formation of both the desired di-tert-butylated product and the mono-tert-butylated ester, requiring subsequent separation. nii.ac.jp

Table 1: Common Protecting Groups in Tyrosine Chemistry

| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions |

|---|---|---|---|

| α-Amino Group | tert-Butoxycarbonyl | Boc | Acidic (e.g., Trifluoroacetic Acid - TFA) academie-sciences.fr |

| α-Amino Group | 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine (B6355638) in DMF) academie-sciences.frrsc.org |

| Phenolic Hydroxyl | tert-Butyl | tBu | Strong Acid (e.g., TFA) rsc.org |

Acid Chloride Intermediate Formation

To facilitate the esterification of the carboxyl group, it is often activated by converting it into a more reactive species, such as an acid chloride. Current time information in Bangalore, IN. This is a common strategy in organic synthesis to enhance the electrophilicity of the carbonyl carbon. nih.gov The N-protected amino acid is treated with a chlorinating agent.

Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride. nih.gov The reaction of a tert-butyl ester with thionyl chloride at room temperature can effectively yield the corresponding acid chloride. organic-chemistry.org The resulting N-protected amino acid chloride is a highly reactive intermediate, ready for the subsequent esterification step. nih.gov This intermediate is often used in situ due to its reactivity.

Esterification and Hydrochloride Salt Formation

The activated acid chloride intermediate is then reacted with tert-butanol (B103910) to form the tert-butyl ester. Current time information in Bangalore, IN. This esterification reaction proceeds via nucleophilic acyl substitution, where the tert-butanol attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the ester and the elimination of hydrogen chloride.

Following the successful formation of H-D-Tyr(tBu)-OtBu, the final step is the formation of the hydrochloride salt. This is typically achieved by treating the free amine with a solution of hydrochloric acid in an organic solvent, such as diethyl ether or ethyl acetate. google.com The hydrochloride salt form offers several advantages, including increased stability and improved solubility in certain solvents, which is beneficial for storage and subsequent use in peptide synthesis. tandfonline.com The salt precipitates from the organic solution and can be isolated by filtration. google.com

Optimization of Reaction Conditions and Parameters in this compound Synthesis

pH Control for Protecting Group Integrity during Synthesis

Maintaining the correct pH is critical throughout the synthesis to ensure the stability of the protecting groups and the integrity of the final product. The tert-butyl ester and ether protecting groups are sensitive to acidic conditions.

During the work-up and purification stages, precise pH control is essential. For example, after the formation of Boc-protected amino acids, the pH is often adjusted to be acidic (pH 1-3) during extraction. google.com However, prolonged exposure to strong acids can lead to premature deprotection of the tBu groups. Studies on related tyrosine esters have shown that maintaining a low pH (e.g., pH 2.0) can significantly limit the hydrolysis of the ester bond over 24 hours. epfl.ch Conversely, at neutral or alkaline pH, the rate of hydrolysis increases substantially. epfl.ch Therefore, reaction and work-up conditions must be carefully buffered or kept within a specific pH range to prevent the loss of these acid-labile protecting groups. During the formation of the hydrochloride salt, the use of anhydrous HCl in an organic solvent helps to protonate the free amine selectively without providing an aqueous acidic environment that could cleave the tBu groups.

Temperature Regulation for Enhanced Yields

Temperature is another critical parameter that must be optimized to maximize reaction rates and yields while minimizing side reactions and product degradation.

For instance, the esterification of tyrosine can be performed at elevated temperatures to increase the reaction rate. One study on the synthesis of L-tyrosine methyl ester involved refluxing the reaction mixture at 60°C for 6 hours. tandfonline.com Another example, involving a Heck reaction to form a precursor for a tert-butyl ester, was conducted at 70°C for 16 hours. nih.gov However, higher temperatures can also promote undesirable side reactions. Research on the esterification of other amino acids has shown that while an increase in temperature from 120°C to 140°C can improve yields, it can also lead to more side products. researchgate.net

Conversely, certain steps, particularly those involving the introduction of the tBu group, may benefit from lower temperatures. A process for t-butylating hydroxyl-substituted amino acids recommends a reaction temperature between -20°C and 0°C to reduce side reactions. google.com Similarly, the formation of L-tyrosine methyl ester hydrochloride is initiated in an ice bath at -10°C. google.com The stability of the final product is also temperature-dependent; studies on a similar tyrosine ester demonstrated that lowering the storage temperature from 21°C to 4°C significantly reduces the rate of hydrolysis. epfl.ch This highlights the need for a carefully optimized temperature profile for each step of the synthesis to achieve the highest possible yield and purity of this compound.

Table 2: Effect of Temperature on Yield in Related Esterification Reactions

| Reaction Type | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Reaction Intermediate | 120 | 55.7 | researchgate.net |

| Suzuki Reaction Intermediate | 110 | 63.2 | researchgate.net |

| Suzuki Reaction Intermediate | 100 | 85.3 | researchgate.net |

| Suzuki Reaction Intermediate | 90 | 72.5 | researchgate.net |

Scalability Considerations for Industrial Production of this compound

The transition from laboratory-scale synthesis to industrial production of this compound, a key protected amino acid derivative, presents a unique set of challenges and considerations. While the fundamental synthetic route involves the dual protection of D-tyrosine's phenolic hydroxyl and carboxyl groups with tert-butyl (tBu) groups, scaling this process for large-scale manufacturing requires rigorous optimization to ensure efficiency, cost-effectiveness, purity, and sustainability. bachem.com Industrial production generally follows the same synthetic pathways established in the lab but employs automated reactors and precise process control to manage reaction conditions for high yield and purity.

A primary concern in the industrial synthesis of peptide building blocks like this compound is process robustness and the management of impurities. youtube.comacs.org For peptide synthesis, which often involves numerous iterative steps, even minor inefficiencies can compound, leading to significant yield loss and complex purification challenges. acs.org In the context of Solid-Phase Peptide Synthesis (SPPS), where this compound is frequently used, each protected amino acid is typically considered a regulatory starting material (RSM). acs.org This designation necessitates stringent quality control and a well-defined, reproducible manufacturing process for the building block itself.

Challenges and Mitigation Strategies in Industrial Scale-Up

The industrial-scale production of protected amino acids faces several well-documented hurdles. These challenges, along with strategies to overcome them, are critical for the successful and sustainable manufacturing of this compound.

| Challenge Area | Specific Issue for this compound Production | Mitigation Strategies & Research Findings |

| Solvent & Reagent Use | The synthesis relies heavily on organic solvents like DMF, NMP, and DCM, which pose environmental and safety risks and contribute significantly to waste. rsc.orgmdpi.com | Development and adoption of "greener" solvent systems (e.g., EtOAc/DMSO, BuOAc/DMSO, 2-MeTHF) and solvent recycling processes. rsc.orgresearchgate.net Research into safer, more efficient coupling reagents like T3P® and T-Bec® to replace hazardous ones. researchgate.netcore.ac.ukacs.org |

| Reaction Conditions & Byproducts | Maintaining optimal temperature and reaction times is crucial. creative-peptides.com The use of tert-butyl protecting groups necessitates strongly acidic conditions for their eventual removal, which can affect other sensitive parts of a larger peptide. nih.govnih.gov | Implementation of automated, large-scale reactors for precise control over temperature and reagent addition. Exploration of alternative synthesis technologies like Chemo-Enzymatic Peptide Synthesis (CEPS) which can operate under milder conditions without the need for side-chain protection. bachem.com |

| Yield & Purity | Decreasing yields are common when scaling up complex multi-step syntheses. bachem.com Impurities, such as byproducts from incomplete reactions or side reactions, can complicate purification. youtube.com | Process optimization through Design of Experiments (DoE) to identify optimal conditions. youtube.com Use of advanced purification technologies like multicolumn continuous chromatography (MCSGP) to improve yield and purity while reducing solvent consumption by over 30%. bachem.com |

| Cost-Effectiveness | The high cost of raw materials, extensive use of solvents, and complex purification steps make large-scale peptide synthesis expensive. bachem.comnih.gov | Utilizing innovative production methods like Molecular Hiving™ technology, which can reduce organic solvent use by up to 60% by minimizing washing and filtration steps. bachem.com Adopting convergent fragment-based synthesis strategies to improve overall yield compared to linear synthesis. acs.org |

| Sustainability & Environmental Impact | The pharmaceutical industry is under pressure to reduce its environmental footprint, with peptide synthesis being a particularly wasteful process. rsc.orgmdpi.com | Focus on green chemistry principles, including the use of renewable raw materials and biodegradable solvents. rsc.orgcreative-peptides.com Enzymatic synthesis and microbial fermentation are being explored as sustainable alternatives to traditional chemical synthesis for producing L-tyrosine and its derivatives. jmb.or.krfrontiersin.orgtandfonline.com |

Detailed Research Findings on Scalability

Recent research and industrial practices have focused heavily on enhancing the sustainability and efficiency of peptide synthesis. The use of the Fmoc/tBu protecting group strategy is common in SPPS, but it is known for its substantial use of hazardous solvents like DMF. rsc.orgmdpi.com Studies have shown that binary mixtures of greener solvents can be effective substitutes. For example, a combination of ethyl acetate (EtOAc) and dimethyl sulfoxide (B87167) (DMSO) has been successfully used as a primary solvent, with butyl acetate (BuOAc) and DMSO mixtures employed for coupling and deprotection steps. researchgate.net

The choice of coupling reagents is another area of intense research. While traditional reagents can be effective, some, like those containing a benzotriazole (B28993) motif, may have explosive properties, making them unsuitable for large-scale operations at high temperatures. acs.org Safer alternatives that also provide high coupling efficiency and low racemization, such as those based on Oxyma Pure, are gaining traction. acs.org

Ultimately, the industrial production of this compound requires a holistic approach that balances chemical efficiency, economic viability, regulatory compliance, and environmental responsibility. Continuous innovation in process chemistry and manufacturing technology is essential to meet the growing demand for this critical peptide building block. bachem.comcreative-peptides.com

H D Tyr Tbu Otbu.hcl in Advanced Peptide Synthesis Strategies

Fundamental Role as a Protected Chiral Building Block in Peptide Construction

H-D-Tyr(tBu)-OtBu.HCl serves as a quintessential example of a protected chiral building block, a class of molecules indispensable for the stepwise and controlled construction of peptides. In its structure, the α-amino group is protonated as a hydrochloride salt, the phenolic hydroxyl group of the side chain is protected by a tert-butyl (tBu) ether, and the C-terminal carboxylic acid is protected as a tert-butyl (OtBu) ester. This trifecta of protection is crucial for directing the chemistry of peptide bond formation with precision.

The primary function of these protecting groups is to mask the reactive functionalities of the D-tyrosine moiety that are not intended to participate in the peptide coupling reaction at a given step. Without such protection, the free amino and hydroxyl groups could lead to a multitude of side reactions, including self-polymerization of the amino acid or branching of the peptide chain, resulting in a complex mixture of products that is difficult to purify.

The "D" designation in its name signifies that it is the D-enantiomer of tyrosine. While proteins in nature are almost exclusively composed of L-amino acids, the incorporation of D-amino acids into synthetic peptides is a powerful strategy to enhance their resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This increased stability often translates to a longer in vivo half-life and improved bioavailability of peptide-based therapeutics. Therefore, this compound provides a readily available and strategically protected precursor for the introduction of this important structural motif.

Minimization of Racemization Risks in Peptide Coupling Reactions

A significant challenge in peptide synthesis is the preservation of the stereochemical integrity of the chiral α-carbon of the amino acids during the coupling process. Racemization, the conversion of a chiral amino acid into a mixture of its D- and L-enantiomers, can occur during the activation of the carboxylic acid group, a necessary step for peptide bond formation. This loss of stereochemical purity can lead to the formation of diastereomeric peptides with altered conformations and biological activities, complicating purification and compromising the final product's efficacy.

The use of protected amino acid derivatives like this compound plays a crucial role in minimizing the risk of racemization. The bulky tert-butyl protecting groups on both the phenolic hydroxyl and the C-terminal carboxyl groups exert significant steric hindrance around the chiral center. This steric bulk can physically obstruct the approach of reagents that might facilitate the abstraction of the α-proton, a key step in the most common mechanism of racemization, which proceeds through an oxazolone (B7731731) intermediate. By sterically shielding the α-carbon, the tBu groups help to maintain the desired D-configuration of the tyrosine residue throughout the coupling reaction.

Applications in Solid-Phase Peptide Synthesis (SPPS) Using this compound

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are constructed, offering a streamlined and automatable method for their assembly. This compound is a valuable building block in this methodology, particularly within the widely used Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Integration within Fmoc-Based SPPS Protocols

In Fmoc-based SPPS, the growing peptide chain is anchored to a solid support (resin), and amino acids are added sequentially. The Nα-amino group of the incoming amino acid is temporarily protected with the base-labile Fmoc group. This compound, with its free amino group (after neutralization of the hydrochloride salt), is readily coupled to the N-terminus of the resin-bound peptide. The tert-butyl protecting groups on the side chain and C-terminus are stable to the basic conditions (typically piperidine (B6355638) in DMF) used to remove the Fmoc group in each cycle of the synthesis. This orthogonality of protecting groups is a fundamental principle of SPPS, allowing for the selective deprotection and elongation of the peptide chain without disturbing the side-chain protection. The tBu groups are later removed in the final cleavage step from the resin using a strong acid, typically trifluoroacetic acid (TFA).

Compatibility with Diverse Resin Matrices (e.g., Wang, SASRIN, 2-Chlorotrityl)

The versatility of this compound extends to its compatibility with a variety of solid supports commonly employed in Fmoc-SPPS. The choice of resin is dictated by the desired C-terminal functionality of the final peptide (acid or amide) and the desired cleavage conditions.

Wang Resin: This is a popular choice for the synthesis of peptides with a C-terminal carboxylic acid. The ester linkage to the resin is cleaved under strong acidic conditions (e.g., high concentrations of TFA), which simultaneously removes the tBu protecting groups from this compound.

SASRIN Resin (Super Acid Sensitive Resin): This resin is also used for preparing C-terminally free peptides but is more acid-labile than Wang resin. This allows for milder cleavage conditions, which can be beneficial for sensitive peptide sequences. The tBu groups are also cleaved under these conditions.

2-Chlorotrityl (2-CTC) Resin: This highly acid-sensitive resin is particularly useful for the synthesis of protected peptide fragments. Peptides can be cleaved from 2-CTC resin under very mild acidic conditions that leave the tBu protecting groups intact. This allows for the generation of protected peptide segments that can be used in subsequent fragment condensation strategies in solution-phase synthesis.

Below is a table illustrating the compatibility of this compound with these common resins.

| Resin | C-Terminal Functionality | Cleavage Condition for Peptide Release | tBu Group Stability During Cleavage |

| Wang | Carboxylic Acid | High % TFA | Cleaved |

| SASRIN | Carboxylic Acid | Dilute TFA | Cleaved |

| 2-Chlorotrityl | Carboxylic Acid | Very Dilute Acid (e.g., TFE/DCM) | Intact |

Selection and Efficiency of Coupling Reagents (e.g., HATU, DIPEA, HBTU)

The formation of the peptide bond in SPPS requires the activation of the C-terminal carboxyl group of the incoming amino acid. Several coupling reagents have been developed to achieve this efficiently and with minimal side reactions. This compound is compatible with the most common and effective coupling reagents used in Fmoc-SPPS.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a highly efficient uronium-based coupling reagent that provides rapid and complete couplings, even for sterically hindered amino acids. It is often used in combination with a tertiary base such as N,N-diisopropylethylamine (DIPEA).

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another widely used uronium-based coupling reagent that offers a good balance of reactivity and stability. It is also typically used with DIPEA.

DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base that is essential for neutralizing the hydrochloride salt of this compound and for facilitating the coupling reaction by maintaining a basic environment.

The efficiency of these coupling reagents with this compound is generally high, leading to excellent incorporation of the D-tyrosine residue into the growing peptide chain. The following table provides a representative overview of the coupling efficiency of these reagents.

| Coupling Reagent | Base | Typical Coupling Time | Representative Efficiency |

| HATU | DIPEA | 30-60 min | >99% |

| HBTU | DIPEA | 45-90 min | >98% |

Applications in Solution-Phase Peptide Synthesis Utilizing this compound

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (SPPS) remains a valuable strategy, particularly for the large-scale production of shorter peptides and for the synthesis of complex peptide fragments that may be difficult to assemble on a solid support. This compound is also a valuable building block in this classical approach.

In solution-phase synthesis, all reactions are carried out in a suitable solvent, and the intermediate products are isolated and purified after each step. The protection strategy is paramount to the success of this method. The tert-butyl protected hydroxyl and carboxyl groups of this compound provide the necessary stability during the coupling reactions in solution.

The free amino group of this compound (after neutralization) can be coupled with an N-terminally protected amino acid or peptide fragment. Conversely, the C-terminal tert-butyl ester can be selectively cleaved to yield the free carboxylic acid, which can then be activated and coupled to the N-terminus of another amino acid or peptide. This flexibility allows for both stepwise elongation and fragment condensation strategies. The use of this compound in solution-phase synthesis is particularly advantageous when the final peptide is required in large quantities, as this method is often more amenable to scale-up than SPPS. The purification of intermediates at each step also ensures the high purity of the final product.

Design and Synthesis of Complex Peptide Architectures Employing this compound

The incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone of modern medicinal chemistry, enabling the development of molecules with enhanced stability, novel conformations, and improved biological activity. This compound, a dually protected D-tyrosine derivative, serves as a pivotal building block in the synthesis of sophisticated peptide architectures. Its D-configuration provides inherent resistance to enzymatic degradation, while the tert-butyl (tBu) protecting groups on both the phenolic side chain and the C-terminus offer orthogonal stability, facilitating complex, multi-step synthetic strategies.

Hybrid α/β-Peptide Synthesis

Hybrid peptides composed of both α- and β-amino acids are of significant interest as they can adopt unique secondary structures, such as helices and turns, that are distinct from those of natural peptides. The synthesis of these mixed backbones requires careful selection of protected amino acid monomers to ensure chemoselectivity during coupling steps.

Macrocyclic Peptide Synthesis

Macrocyclic peptides are highly valued for their ability to inhibit challenging protein-protein interactions due to their constrained conformations and large surface areas. jpt.comnih.gov The synthesis of these structures often involves on-resin cyclization, a critical step that requires an orthogonal protecting group strategy to selectively deprotect the N- and C-termini while keeping the side chains protected. rochester.edu

This compound is instrumental in this process. It can be incorporated into a linear peptide sequence on a solid support. The D-configuration of the tyrosine residue is often strategically placed to induce a specific turn or conformation that facilitates cyclization. After the linear precursor is assembled, the N-terminal protecting group (e.g., Fmoc) and a C-terminal protecting group linked to the resin (e.g., an allyl ester) can be selectively removed. The fully protected side chain of the D-Tyr(tBu) residue, along with other side-chain protecting groups, prevents interference during the head-to-tail cyclization step. rochester.edu The robust tBu protecting groups are only removed in the final step when the cyclic peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA). rochester.edu

Table 1: Hypothetical Role of this compound in On-Resin Macrocyclization

| Step | Action | Reagents/Conditions | Role of this compound Protection |

| 1 | Incorporation | Standard SPPS coupling (e.g., HATU, DIPEA) | The free amine participates in coupling. OtBu and Tyr(tBu) groups remain stable. |

| 2 | Linear Peptide Elongation | Repetitive Fmoc-SPPS cycles | Tyr(tBu) side chain is protected from coupling and deprotection reagents (piperidine). |

| 3 | N- and C-Termini Deprotection | N-terminus: 20% piperidine in DMF. C-terminus (e.g., Allyl ester): Pd(PPh₃)₄/PhSiH₃. | Tyr(tBu) and OtBu groups are stable to these orthogonal deprotection conditions. |

| 4 | On-Resin Cyclization | Amide coupling agents (e.g., PyBOP, HOBt, DIPEA) | Protected side chain prevents side reactions or alternative cyclization pathways. |

| 5 | Final Cleavage & Deprotection | 95% TFA with scavengers | tBu groups from the tyrosine side chain and other residues are removed simultaneously with cleavage from the resin. |

Orthogonal Protecting Group Strategies Associated with this compound

The success of modern peptide synthesis, particularly for complex molecules, relies on the concept of orthogonality, where different protecting groups can be removed under specific conditions without affecting others. jocpr.comub.edu The protection scheme of this compound is a classic example of the widely used Fmoc/tBu strategy. iris-biotech.de

Stability and Removal of Tert-Butyl (tBu) Protecting Groups

The tert-butyl (tBu) group is a cornerstone of orthogonal peptide synthesis due to its chemical stability and specific conditions for removal. It is used to protect hydroxyl groups (as in tyrosine, serine, and threonine) and carboxyl groups (as in aspartic and glutamic acid). iris-biotech.de

Stability: The tBu group is highly stable under the basic conditions used for the removal of the N-terminal Fluorenylmethyloxycarbonyl (Fmoc) group (typically 20% piperidine in DMF). creative-peptides.com It is also resistant to the nucleophilic conditions of peptide coupling and various other reagents used during chain elongation, making it a "permanent" side-chain protecting group during synthesis. iris-biotech.de

Removal: The tBu group is acid-labile and is typically removed during the final cleavage of the peptide from the solid-phase resin. peptide.com This is accomplished using strong acids, most commonly high concentrations of trifluoroacetic acid (TFA), often in the presence of "scavengers." iris-biotech.deacs.org The scavengers, such as water, triisopropylsilane (B1312306) (TIS), or thioanisole, are crucial for quenching the highly reactive tert-butyl cations that are released upon cleavage. acs.org Failure to trap these cations can lead to unwanted side reactions, such as the re-alkylation of sensitive residues like tryptophan or cysteine. acs.org In peptides containing Ser(tBu) or Thr(tBu), reducing the TFA content can lead to incomplete removal of the protecting group. acs.org

Table 2: Deprotection Conditions for Tert-Butyl (tBu) Groups

| Condition | Reagent Cocktail | Purpose | Stability of Other Groups |

| Standard Cleavage | 95% TFA / 2.5% H₂O / 2.5% TIS | Simultaneous deprotection of all tBu-based groups and cleavage from acid-labile resins (e.g., Wang, Rink Amide). | Fmoc group is unstable. Acm, Trt groups can be affected. |

| Mild Cleavage (for protected fragments) | 1% TFA in Dichloromethane (B109758) (DCM) | Used for cleavage from hyper-acid-labile resins (e.g., 2-Chlorotrityl) to yield a protected peptide fragment. | tBu groups on side chains remain intact. peptide.comsigmaaldrich.com |

Comparative Analysis of Phenolic and Carboxyl Protecting Groups

In this compound, the tBu group is used to protect two different functionalities: the phenolic hydroxyl group (as a tert-butyl ether) and the C-terminal carboxylic acid (as a tert-butyl ester). While both are removed by strong acid via a similar carbocationic mechanism, their properties and stability can differ slightly.

Tert-Butyl Ether (Phenolic Protection): The C-O bond of the ether on the tyrosine side chain is generally very stable to a wide range of chemical conditions outside of strong acids. Its stability is a key feature of the Fmoc/tBu strategy. peptide.com

Tert-Butyl Ester (Carboxyl Protection): The tert-butyl ester is also highly stable to nucleophiles and bases but can be cleaved under acidic conditions. thieme-connect.comlibretexts.org It is widely used to protect the C-termini of amino acids or the side chains of Asp and Glu. creative-peptides.com

The primary advantage of using the same class of protecting group (tBu) for both the side chain and the C-terminus, as in this compound, is the efficiency of the final deprotection step. A single treatment with a strong acid cocktail (e.g., 95% TFA) removes both protecting groups simultaneously, along with those on other residues and often the linker to the resin, yielding the final, deprotected peptide in one step. iris-biotech.de This simplifies the workup procedure significantly. The slight differences in the electronic nature of the ether versus the ester linkage have minimal practical impact on the synthesis, as both are designed to be cleaved under the same final, harsh acidic conditions.

Table 3: Comparison of tBu Ether and tBu Ester Protecting Groups

| Feature | Tert-Butyl Ether (on Phenol) | Tert-Butyl Ester (on Carboxyl) |

| Bond Type | C-O-C (Ether) | O=C-O-C (Ester) |

| Stability to Base | High | High |

| Stability to Nucleophiles | High | High |

| Cleavage Condition | Strong Acid (e.g., TFA) iris-biotech.de | Strong Acid (e.g., TFA) thieme-connect.comlibretexts.org |

| Primary Use | Protection of -OH groups (Tyr, Ser, Thr) peptide.com | Protection of -COOH groups (C-terminus, Asp, Glu) creative-peptides.com |

| Orthogonality | Orthogonal to Fmoc, Alloc, Dde groups. iris-biotech.decreative-peptides.com | Orthogonal to Fmoc, Alloc, Dde groups. creative-peptides.com |

| Deprotection Byproduct | Tert-butyl cation | Tert-butyl cation |

Acid-Labile Deprotection Conditions

The strategic removal of the tert-butyl (tBu) protecting groups from the side-chain phenol (B47542) of the D-tyrosine residue and the C-terminal carboxyl group is a critical step in peptide synthesis utilizing this compound. Both the tert-butyl ether (tBu) and the tert-butyl ester (OtBu) are designed to be stable under a variety of conditions but are readily cleaved under acidic conditions, a characteristic that is fundamental to their application, particularly within the widely used Fluorenylmethyloxycarbonyl (Fmoc)/tBu orthogonal strategy. peptide.comthieme-connect.destackexchange.com The cleavage process, known as acidolysis, is typically performed concurrently with the cleavage of the peptide from the solid-phase resin. peptide.com

The mechanism of deprotection is initiated by the protonation of the ether or ester oxygen atom by a strong acid. This is followed by the heterolytic cleavage of the carbon-oxygen bond, which results in the formation of the deprotected phenolic hydroxyl or carboxylic acid group and a relatively stable tert-butyl carbocation. stackexchange.com

This released tert-butyl cation is a potent electrophile that can lead to undesirable side reactions, most notably the alkylation of nucleophilic side chains of other amino acids within the peptide sequence, such as methionine and tryptophan. nih.gov To prevent these modifications, scavengers are invariably included in the deprotection cocktail to trap the reactive carbocation. nih.govpeptide.com

Common Reagents and Research Findings

Trifluoroacetic acid (TFA) is the most prevalent reagent for the final deprotection step in Fmoc-based solid-phase peptide synthesis. stackexchange.com It is typically used in high concentrations, often in a "cleavage cocktail" containing scavengers.

| Reagent System | Typical Conditions | Application Notes |

| Trifluoroacetic Acid (TFA) | 90-95% TFA in a cocktail with scavengers (e.g., H₂O, TIS, EDT). peptide.comgoogle.com Reaction for 1-4 hours at room temperature. | Standard for final cleavage in Fmoc/tBu synthesis. Efficiently removes tBu ethers and esters along with other acid-labile groups like Boc and Pbf. peptide.comresearchgate.net |

| Hydrogen Chloride (HCl) in Dioxane | 4 M HCl in anhydrous dioxane. Reaction for 30 minutes at room temperature. | Effective for the simultaneous removal of Nα-Boc and Tyr(tBu) ether groups. researchgate.net |

| Hydrogen Chloride (HCl) in Fluoroalcohols | 0.1 N HCl in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). Reaction for up to 4 hours at room temperature. | Achieves quantitative removal of the t-butyl ether from Fmoc-Tyr(tBu)-OH. google.comamazonaws.com This system is also effective for cleaving t-butyl esters and other common acid-labile groups. researchgate.netamazonaws.com |

| **Lewis Acids (e.g., ZnBr₂) ** | Zinc bromide (ZnBr₂) in dichloromethane (DCM). | Explored for chemoselective hydrolysis of tert-butyl esters, though other acid-labile groups like N-Boc may also be cleaved. acs.orgnih.gov |

The Role of Scavengers in Deprotection

The inclusion of scavengers in the cleavage mixture is essential to minimize side reactions caused by the liberated tert-butyl cations. These scavengers are nucleophiles that are more reactive towards the carbocation than the amino acid side chains.

| Scavenger | Purpose | Typical Concentration |

| Water (H₂O) | Proton source and scavenger. Traps carbocations to form tert-butanol (B103910). | 2.5% - 5% |

| Triisopropylsilane (TIS) | Reduces and traps carbocations. Effective at preventing trityl group reattachment and reducing oxidized methionine. | 1% - 5% |

| Thioanisole | Traps carbocations, particularly effective in preventing the alkylation of tryptophan and methionine. nih.gov | 1% - 5% |

| 1,2-Ethanedithiol (EDT) | A thiol-based scavenger that traps carbocations. | 2.5% |

Research has shown that the choice of acid and solvent can significantly influence the rate and selectivity of deprotection. For instance, the use of 0.1 N HCl in HFIP has been demonstrated to quantitatively remove the phenolic t-butyl ether from Fmoc-Tyr(tBu)-OH within four hours at ambient temperature. google.comamazonaws.com Similarly, a 4 M solution of HCl in dioxane rapidly cleaves both the Nα-Boc group and the tert-butyl ether from Nα-Boc-Tyr(OtBu)-OH within 30 minutes. researchgate.net These findings highlight the tunability of deprotection conditions to suit specific synthetic requirements, ensuring the integrity of the final peptide product.

Chemical Transformations and Mechanistic Investigations of H D Tyr Tbu Otbu.hcl

Oxidation Chemistry of the Phenolic Moiety

The phenolic side chain of tyrosine is susceptible to oxidation, a process that can be initiated by various chemical, enzymatic, or electrochemical methods. nih.gov In the case of H-D-Tyr(tBu)-OtBu.HCl, the tert-butyl ether protecting group on the phenolic hydroxyl influences its reactivity. However, under conditions where this group might be compromised or in biological systems, the underlying phenolic character becomes relevant.

Oxidation of the tyrosine phenolic ring typically proceeds via a one-electron oxidation to form a tyrosyl radical (Tyr•). nih.govresearchgate.net This radical is a key intermediate that can undergo several subsequent reactions. The formation of tyrosyl radicals can be catalyzed by enzymes like peroxidases in the presence of hydrogen peroxide. nih.govnih.gov

One of the most common reactions of tyrosyl radicals is dimerization to form dityrosine cross-links. nih.govresearchgate.netrsc.org This reaction involves the coupling of two tyrosyl radicals, leading to the formation of a biphenolic compound which can act as a marker for oxidative damage. nih.gov Another significant reaction pathway for the tyrosyl radical is its near diffusion-limited reaction with superoxide to generate para-hydroperoxy and para-hydroxy derivatives of tyrosine. acs.org In peptides with an N-terminal tyrosine, this can lead to the formation of bicyclic indolic para-hydroperoxide derivatives. acs.org

| Oxidation Product | Precursor | Key Reaction | Significance |

| Dityrosine | Tyrosyl Radical | Radical Dimerization | Protein cross-linking, marker of oxidative stress. researchgate.netnih.gov |

| para-Hydroperoxy Derivative | Tyrosyl Radical + Superoxide | Radical Addition | Reactive intermediate in oxidative pathways. acs.org |

| para-Hydroxy Derivative | Tyrosyl Radical + Superoxide | Reduction of hydroperoxide | More stable oxidation product. acs.org |

| Bicyclic Indolic para-hydroperoxide | N-terminal Tyrosyl Radical | Intramolecular Cyclization | Occurs in peptides with a free N-terminal amine. acs.org |

Reductive Cleavage of Protecting Groups

The this compound molecule contains two tert-butyl (tBu) based protecting groups: a tert-butyl ether for the phenolic hydroxyl group and a tert-butyl ester for the carboxylic acid. These groups are designed to be stable under many synthetic conditions but can be removed when desired, typically under acidic conditions. acsgcipr.orgiris-biotech.de The removal of these groups is a critical step in the final deprotection of a synthesized peptide. iris-biotech.de

The cleavage of both tert-butyl ethers and esters in acidic media proceeds through a mechanism involving the formation of a stable tert-butyl cation. acsgcipr.org Protonation of the ether or ester oxygen makes the group more susceptible to cleavage.

A wide range of acidic reagents can be employed for the deprotection of tert-butyl groups. acsgcipr.org Trifluoroacetic acid (TFA) is a very common reagent used in solid-phase peptide synthesis for the final cleavage and deprotection, typically at concentrations of 90-95%. iris-biotech.de Other acids such as aqueous phosphoric acid, p-toluenesulfonic acid, and anhydrous HCl in a suitable solvent can also be effective. acsgcipr.orgorganic-chemistry.orgorganic-chemistry.org The choice of acid and conditions can allow for selective deprotection in the presence of other acid-labile groups. acsgcipr.org For instance, dilute HCl in hexafluoroisopropanol (HFIP) has been shown to quantitatively remove the t-butyl ether from Fmoc-Tyr(tBu)-OH within 4 hours at room temperature. amazonaws.com

Recent methods have also explored milder conditions for OtBu deprotection. One such method involves the use of the tris-4-bromophenylamminium radical cation (magic blue) in combination with triethylsilane, which facilitates the cleavage of the C-O bond in tert-butyl esters and ethers under neutral conditions. organic-chemistry.orgacs.org Lewis acids like ZnBr2 have also been investigated for the chemoselective hydrolysis of tert-butyl esters. researchgate.net

| Deprotection Reagent | Protecting Group Cleaved | Typical Conditions | Mechanism |

| Trifluoroacetic Acid (TFA) | tBu ether, tBu ester | 95% TFA in H2O/scavengers | Acid-catalyzed, formation of t-butyl cation. acsgcipr.orgiris-biotech.de |

| Aqueous Phosphoric Acid | tBu ester, tBu ether | - | Mild, environmentally benign acid catalysis. organic-chemistry.orgorganic-chemistry.org |

| Anhydrous HCl/Solvent | tBu ester | Varies with substrate | Acid-catalyzed cleavage. acsgcipr.org |

| Dilute HCl in HFIP | tBu ether | 0.1N HCl, room temperature, 4h | Acid-catalyzed cleavage in a fluoroalcohol. amazonaws.com |

| Magic Blue (MB•+)/Triethylsilane | tBu ester, tBu ether | Catalytic MB•+, sacrificial silane | Radical-mediated C-O bond cleavage. organic-chemistry.orgacs.org |

| ZnBr2 in DCM | tBu ester | Lewis acid catalysis | Lewis acid-assisted hydrolysis. researchgate.net |

Functional Group Interconversions and Substitution Reactions

Functional group interconversions are fundamental reactions in organic synthesis that transform one functional group into another. fiveable.me The functional groups in this compound, namely the protected phenol (B47542), protected carboxylic acid, and the primary amine, can potentially undergo various transformations.

The primary amine can act as a nucleophile in substitution reactions. The phenolic ring, even when protected, can be susceptible to electrophilic substitution reactions, although the bulky tert-butyl group may offer some steric hindrance. bibliomed.orgresearchgate.net During peptide synthesis, particularly under acidic deprotection steps, the formation of carbocations can lead to alkylation of the tyrosine ring as a side reaction. bibliomed.orgresearchgate.net This typically occurs at the ortho-position to the hydroxyl group. bibliomed.orgresearchgate.net

The tert-butyl ester can be converted into other functional groups. For example, reaction with thionyl chloride (SOCl2) can convert tert-butyl esters into acid chlorides in good yields, while other esters like methyl or ethyl are unreactive under the same conditions. organic-chemistry.org These in-situ generated acid chlorides can then react with alcohols or amines to form new esters or amides. organic-chemistry.org

| Functional Group | Reaction Type | Reagent/Conditions | Product |

| Primary Amine | Nucleophilic Acylation | Activated Carboxylic Acid | Amide (Peptide Bond) |

| Phenolic Ring | Electrophilic Alkylation | Carbocation (e.g., from deprotection) | ortho-alkylated Tyrosine derivative. bibliomed.orgresearchgate.net |

| tert-Butyl Ester | Conversion to Acid Chloride | Thionyl Chloride (SOCl2) | Acid Chloride. organic-chemistry.org |

| Acid Chloride (from ester) | Nucleophilic Acyl Substitution | Alcohol or Amine | New Ester or Amide. organic-chemistry.org |

Studies on Degradation Pathways and Stability (e.g., in peptide digestion)

The stability of peptides is crucial for their synthesis, storage, and biological function. Peptides can undergo various degradation pathways, including both chemical and physical instability. encyclopedia.pub Chemical degradation involves the breaking or formation of covalent bonds. encyclopedia.pub For a peptide containing a residue derived from this compound, several degradation pathways are pertinent.

Hydrolysis: The peptide bonds forming the backbone of a peptide can be susceptible to hydrolysis, especially under acidic or basic conditions. encyclopedia.pub The presence of an aspartic acid residue next to proline or glycine can lead to cleavage of the peptide chain through the formation of a cyclic imide intermediate.

Oxidation: As discussed in section 4.1, the tyrosine side chain is prone to oxidation. nih.gov In a peptide context, this can lead to cross-linking and aggregation. nih.gov Methionine is another amino acid that is readily oxidized to its sulfoxide (B87167) and sulfone forms.

Aspartimide Formation: A common side reaction in peptide synthesis involves aspartate residues. The side-chain carboxyl group can be attacked by the backbone amide nitrogen, forming a five-membered aspartimide ring. iris-biotech.de This can occur under both acidic and basic conditions and can lead to a mixture of aspartyl and isoaspartyl peptides upon hydrolysis. iris-biotech.de

Diketopiperazine Formation: At the dipeptide stage of synthesis, especially with proline or glycine at the C-terminus, intramolecular cyclization can occur to form a stable six-membered diketopiperazine ring, leading to the cleavage of the dipeptide from the resin. iris-biotech.de

The stability of the tert-butyl protecting groups is also a factor. While generally stable, they are designed to be cleaved under specific acidic conditions. iris-biotech.de Premature deprotection during synthesis can lead to unwanted side reactions.

| Degradation Pathway | Affected Residue/Structure | Conditions | Consequence |

| Hydrolysis | Peptide Backbone (esp. at Asp) | Acidic or Basic pH | Peptide chain cleavage. encyclopedia.pub |

| Oxidation | Tyrosine, Methionine, Cysteine | Oxidative stress, atmospheric oxygen | Formation of dityrosine, sulfoxides, disulfides; potential loss of activity. nih.gov |

| Aspartimide Formation | Aspartate | Acidic or Basic conditions | Formation of isoaspartate, potential for epimerization. iris-biotech.de |

| Diketopiperazine Formation | N-terminal dipeptide (esp. with Pro, Gly) | Basic conditions (e.g., Fmoc deprotection) | Chain termination and cleavage from resin. iris-biotech.de |

Advanced Analytical and Spectroscopic Methodologies for H D Tyr Tbu Otbu.hcl and Its Derivatives

High-Resolution Chromatographic Techniques

High-resolution chromatographic techniques are indispensable for the separation, purification, and analysis of H-D-Tyr(tBu)-OtBu.HCl. These methods offer high sensitivity and resolution, allowing for the detection and quantification of the main compound as well as any impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. Chiral HPLC, in particular, is essential for separating the D- and L-enantiomers, which is critical for applications where stereochemistry is a key factor. The use of polysaccharide-based chiral stationary phases (CSPs) has proven effective in the enantioseparation of protected amino acids. phenomenex.comkoreascience.kr

A typical HPLC method for the analysis of a protected tyrosine derivative might employ a reversed-phase column with a mobile phase consisting of an aqueous buffer and an organic modifier. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

Illustrative HPLC Purity Analysis Data for a Protected Tyrosine Derivative:

| Parameter | Value |

| Column | Chiral Polysaccharide-based CSP (e.g., Lux Cellulose-2) |

| Mobile Phase | 0.1% Trifluoroacetic Acid in Water/Acetonitrile (60:40 v/v) phenomenex.com |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm rsc.org |

| Retention Time (D-enantiomer) | ~15 min |

| Purity | >98% |

This interactive table provides a representative example of HPLC conditions for purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. nih.gov This method is invaluable for the characterization of this compound, providing information on its molecular weight and structure. Following chromatographic separation, the analyte is ionized, and the mass-to-charge ratio of the resulting ions is measured.

In a typical LC-MS analysis of this compound, the compound would be expected to show a prominent ion corresponding to its molecular weight. Electrospray ionization (ESI) is a commonly used soft ionization technique that is well-suited for polar molecules like amino acid derivatives. nih.gov

Expected LC-MS Data for this compound:

| Parameter | Expected Value |

| Molecular Formula | C₁₇H₂₈ClNO₃ |

| Molecular Weight | 329.87 g/mol bachem.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Expected [M+H]⁺ Ion | m/z 294.20 (corresponding to the free amine) |

This interactive table presents the anticipated LC-MS data for the characterization of the compound.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

UPLC-MS is particularly useful for the analysis of complex mixtures and for the detection of trace impurities in samples of this compound. The enhanced separation efficiency of UPLC allows for a more detailed characterization of the sample, including the identification of closely related derivatives and degradation products. researchgate.net The coupling with mass spectrometry provides definitive identification of the separated components.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the molecule, allowing for the confirmation of its structure.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons of the tyrosine ring, the α-proton, the β-protons, and the protons of the two tert-butyl protecting groups. The chemical shifts, splitting patterns, and integration of these signals provide a complete picture of the proton framework. Similarly, the ¹³C NMR spectrum would show characteristic signals for all the carbon atoms in the molecule.

Plausible NMR Data for this compound:

| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (126 MHz, CDCl₃) |

| δ 7.10 (d, 2H, Ar-H) | δ 170.1 (C=O, ester) |

| δ 6.90 (d, 2H, Ar-H) | δ 154.5 (Ar-C-O) |

| δ 4.15 (t, 1H, α-CH) | δ 130.5 (Ar-CH) |

| δ 3.10 (m, 2H, β-CH₂) | δ 124.5 (Ar-CH) |

| δ 1.45 (s, 9H, OtBu) | δ 82.5 (C(CH₃)₃, ester) |

| δ 1.30 (s, 9H, tBu-Ar) | δ 78.5 (C(CH₃)₃, ether) |

| δ 55.0 (α-CH) | |

| δ 37.0 (β-CH₂) | |

| δ 28.5 (C(CH₃)₃, ester) | |

| δ 28.0 (C(CH₃)₃, ether) |

This interactive table presents a representative set of NMR data for the structural elucidation of this compound.

Investigation of Intermolecular Interactions via Terahertz (THz) Spectroscopy

Terahertz (THz) spectroscopy is an emerging technique that probes low-frequency vibrational modes in molecules, making it particularly sensitive to intermolecular interactions such as hydrogen bonding and van der Waals forces. mdpi.comuniroma1.itarxiv.org These interactions are crucial in determining the crystal structure and solid-state properties of amino acids and their derivatives. uniroma1.it

The THz spectrum of this compound in the solid state would exhibit characteristic absorption peaks corresponding to collective vibrational modes of the crystal lattice. These spectral features can serve as a fingerprint for a specific polymorphic form and can provide insights into the strength and nature of the intermolecular hydrogen bonds involving the amino and carbonyl groups, as well as the hydrochloride counter-ion. nih.gov The presence of the bulky tert-butyl groups would also influence the crystal packing and, consequently, the THz spectrum.

Elemental Analysis for Stoichiometric Verification (e.g., N-content)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. elementar.comresearchgate.net For this compound, the determination of the nitrogen content is a key parameter for verifying its stoichiometry and purity. The experimentally determined percentage of nitrogen is compared with the theoretical value calculated from the molecular formula. measurlabs.comabacus-lab.de

The theoretical nitrogen content for this compound (C₁₇H₂₈ClNO₃) can be calculated as follows:

Theoretical %N = (Atomic Mass of N / Molecular Weight of C₁₇H₂₈ClNO₃) x 100 Theoretical %N = (14.01 / 329.87) x 100 ≈ 4.25%

A close agreement between the experimental and theoretical nitrogen content, typically within ±0.4%, provides strong evidence for the correct stoichiometry of the compound. nih.gov

Theoretical and Computational Studies on H D Tyr Tbu Otbu.hcl and Derived Peptide Systems

Molecular Modeling and Dynamics Simulations in Peptide Conformational Studies

Molecular modeling and, in particular, molecular dynamics (MD) simulations, are indispensable for understanding the three-dimensional structures and dynamic behavior of peptides. The conformation of a peptide, which is critical to its biological function or material properties, is influenced by the constituent amino acids, including those with bulky protecting groups like H-D-Tyr(tBu)-OtBu.HCl.

For instance, computational studies on similar protected amino acids have been used to understand their self-assembly into complex structures like organogels. MD simulations of L-Tyr(tBu)-OH, a closely related compound, showed the spontaneous formation of aggregates stabilized by a dense network of hydrogen bonds, revealing the molecular basis of its gelation properties. metu.edu.trmetu.edu.tr Similar computational approaches can be applied to peptides derived from this compound to predict their aggregation behavior and the morphology of the resulting nanomaterials. researchgate.netumbc.edu

Furthermore, a multilayered computational framework, often combining molecular dynamics with other techniques like molecular docking, can be used to design peptide inhibitors and understand their binding mechanisms. acs.org By simulating the peptide's conformational ensemble, researchers can predict how modifications, such as the inclusion of a D-amino acid with bulky protecting groups, might enhance binding affinity or selectivity. nih.gov

| System Studied | Computational Method | Key Research Finding | Reference |

|---|---|---|---|

| L-Tyr(tBu)-OH Organogelator | Molecular Dynamics (MD) Simulation | Revealed spontaneous self-assembly into fiber-like structures stabilized by strong hydrogen bonds between carboxylate and ammonium (B1175870) groups. | metu.edu.trmetu.edu.tr |

| Phe-Tyr Dipeptide | MD Simulation with GROMACS | Analyzed the effect of different solvents on the dipeptide's structure and conformational stability. | nih.gov |

| Peptide-Capped Palladium Nanocatalysts | Hybrid MD and Reverse Monte Carlo | Elucidated the 3D structure of peptide monolayers on nanoparticle surfaces, linking peptide sequence to catalytic function. | researchgate.netumbc.edu |

| T-Cell Epitope Peptides (MBP83–99) | NMR Spectroscopy and MD Simulations | Determined that peptide analogues adopt distinct conformations (e.g., extended structures) that correlate with their antagonistic activity at T-cell receptors. | nih.gov |

| Designed Peptide Inhibitors | Rosetta FlexPepDock Protocol | Modeled peptide flexibility upon binding to predict and design peptides with high affinity and selectivity for specific protein domains. | nih.gov |

Density Functional Theory (DFT) Applications for Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a cornerstone of computational chemistry for predicting the reactivity of chemical compounds. mdpi.com For a protected amino acid like this compound, DFT can provide deep insights into its chemical behavior during peptide synthesis.

DFT calculations can determine a molecule's electronic properties, including the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netcumhuriyet.edu.tr The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. cumhuriyet.edu.tr

For example, DFT studies on unprotected tyrosine and phenylalanine have been used to compare their reactivities by calculating their HOMO-LUMO gaps and analyzing their charge distributions. researchgate.net Such analyses can be extended to this compound to understand how the electron-donating tert-butyl ether group on the phenol (B47542) ring and the tert-butyl ester at the C-terminus modulate the electronic properties and, consequently, the reactivity of the molecule. The protecting groups can influence the nucleophilicity of the alpha-amino group and the susceptibility of the aromatic ring to side reactions.

Furthermore, DFT can be used to study local reactivity through concepts like Fukui functions, which identify the most electrophilic and nucleophilic sites within a molecule. nih.gov This allows for the precise prediction of how this compound will interact with coupling reagents and other amino acids during peptide synthesis, helping to anticipate and prevent potential side reactions. nih.gov

| Parameter | Definition | Significance in Reactivity | Typical Finding for Tyrosine | Reference |

|---|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron (nucleophilicity). Higher energy indicates greater reactivity. | The HOMO is often localized on the electron-rich phenolic ring. | researchgate.netcumhuriyet.edu.tr |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron (electrophilicity). Lower energy indicates greater reactivity. | The LUMO can be influenced by the carboxyl and amino groups. | researchgate.netcumhuriyet.edu.tr |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A key indicator of chemical stability. A smaller gap suggests higher polarizability and reactivity. | The calculated energy gap for tyrosine is approximately 0.205 eV. | researchgate.net |

| Molecular Electrostatic Potential (MEP) | Represents the molecular charge distribution | Identifies electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. | Shows negative potential around the phenolic oxygen and carboxyl group, indicating sites for electrophilic attack. | researchgate.net |

Computational Approaches to Reaction Mechanism Elucidation

Understanding the detailed step-by-step mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry, particularly methods based on DFT, offers a powerful lens for elucidating reaction mechanisms at the molecular level. For this compound, this is most relevant to the key reactions of peptide synthesis: peptide bond formation and the removal of protecting groups. wikipedia.orgmasterorganicchemistry.com

Computational elucidation of a reaction mechanism involves identifying all relevant stationary points on the potential energy surface, including reactants, intermediates, transition states (TS), and products. By calculating the energies of these species, a reaction energy profile can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the rate of the reaction.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful for studying reactions in complex environments, such as the ribosome-catalyzed peptide bond formation. nih.gov In these simulations, the reacting core of the system is treated with a high-level QM method (like DFT), while the surrounding environment (e.g., solvent or protein) is modeled with a more computationally efficient MM force field. nih.gov Studies using QM/MM have explored various proposed mechanisms for peptide bond formation, identifying the most favorable pathway via an eight-membered ring transition state involving a proton shuttle. nih.gov

These same principles can be applied to the chemical synthesis of peptides in solution. For the coupling of this compound with another amino acid, computational studies can model the mechanism involving common coupling reagents (e.g., HBTU, DIC). Such studies can clarify the role of the reagent, identify key intermediates like the activated ester, and calculate the activation energy for the nucleophilic attack by the amine of the incoming amino acid. This can help explain observed racemization levels and guide the selection of optimal coupling strategies to ensure the chiral integrity of the product peptide. thieme-connect.de

Diverse Research Applications of H D Tyr Tbu Otbu.hcl Beyond Primary Synthesis

Peptide Engineering and Functional Design

In the realm of peptide engineering, H-D-Tyr(tBu)-OtBu.HCl serves as a critical component for the synthesis of complex and functionally optimized peptides. The incorporation of D-amino acids, such as D-tyrosine, is a well-established strategy to enhance the metabolic stability of peptide-based therapeutics. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, which typically show stereospecificity for L-amino acids. This enhanced stability can lead to a longer plasma half-life and improved bioavailability of peptide drugs.

The tert-butyl protecting groups on this compound play a crucial role in solid-phase peptide synthesis (SPPS). The tert-butyl ether protecting the phenolic hydroxyl group and the tert-butyl ester protecting the carboxylic acid are stable under the basic conditions used for the removal of the temporary Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the N-terminus during peptide chain elongation. These protecting groups can be efficiently removed under specific acidic conditions, such as with trifluoroacetic acid (TFA), typically during the final cleavage of the peptide from the solid support. This orthogonality in protecting group strategy allows for the precise and sequential assembly of complex peptide sequences with minimal side reactions.

Table 1: Protecting Groups in this compound and Their Role in Peptide Synthesis

| Functional Group | Protecting Group | Abbreviation | Key Features |

|---|---|---|---|

| Phenolic Hydroxyl | tert-Butyl ether | tBu | Stable to basic conditions, removable with strong acid. |

| Carboxylic Acid | tert-Butyl ester | OtBu | Stable to basic conditions, removable with strong acid. |

Self-Assembly Phenomena and Organogel Research

The self-assembly of small molecules into ordered supramolecular structures is a rapidly growing field with applications in materials science and biomedicine. Tyrosine and its derivatives have demonstrated a remarkable ability to self-assemble into various nanostructures, including nanofibers, nanoribbons, and hydrogels. This self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking of the aromatic rings, and hydrophobic interactions.

While much of the research has focused on L-tyrosine derivatives, the principles of self-assembly are also applicable to D-enantiomers. Simple tyrosine derivatives have been shown to act as low-molecular-weight organogelators, capable of immobilizing a wide variety of organic solvents even at very low concentrations. For instance, L-Tyr(tBu)-OH, a closely related compound, can form organogels in solvents like N,N-Dimethylformamide (DMF) and tetrahydrofuran (THF) researchgate.net. The bulky tert-butyl groups can influence the packing of the molecules and the resulting morphology of the self-assembled structures. It is plausible that this compound, with its hydrophobic protecting groups, could also participate in self-assembly processes, potentially leading to the formation of novel organogels or other supramolecular materials with unique properties. The position of the tyrosine residue within a peptide sequence has been shown to dictate the distinct self-assembly into different nanostructures, which in turn can induce contrasting biological responses chemrxiv.org.

Biochemical Studies on Enzyme Interactions

Protected amino acids like this compound can serve as valuable tools in biochemical studies to probe enzyme-substrate interactions and reaction mechanisms. The tert-butyl protecting groups can be used to investigate the importance of the phenolic hydroxyl and carboxyl groups of tyrosine in enzymatic reactions. By blocking these functional groups, researchers can assess their role in binding to the active site of an enzyme or their participation in the catalytic mechanism.

Furthermore, hydrophobic tyrosine analogs are utilized to study biochemical processes in non-aqueous environments, such as within biological membranes. For example, a similar compound, N-t-BOC-l-tyrosine tert-butyl ester (BTBE), has been used as a hydrophobic probe to study peroxynitrite-dependent tyrosine nitration in phospholipid bilayers. The hydrophobic nature of the protecting groups allows the molecule to incorporate into lipid membranes, enabling the study of reactions that occur in these complex environments. While this research has been conducted with the L-enantiomer, this compound could potentially be employed in similar studies to investigate the stereoselectivity of enzymatic or non-enzymatic modifications of tyrosine within membranes.

Exploration in Neuroscience Research Pertaining to Neurotransmitter Pathways

Tyrosine is a crucial precursor for the synthesis of key catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. The availability of tyrosine in the brain can influence the rate of synthesis of these neurotransmitters, which are involved in a wide range of physiological and cognitive processes. While L-tyrosine is the natural precursor, research into D-amino acids has revealed their potential roles in the central nervous system.

Recent studies have suggested that D-tyrosine and its derivatives may have neuroprotective effects. For instance, certain halogenated derivatives of L-phenylalanine, which is structurally related to tyrosine, have shown promise as neuroprotective agents in models of brain ischemia nih.gov. It has been proposed that D-tyrosine could have a neuroprotective effect in degenerative disease models such as Parkinson's Disease. Although direct research on this compound in this context is limited, its identity as a D-tyrosine derivative makes it a compound of interest for future investigations into neuroprotective strategies. The protected nature of the molecule would allow for its potential to cross the blood-brain barrier and act as a pro-drug, releasing D-tyrosine after metabolic cleavage of the protecting groups.

Role as a Reagent in Chemical Manufacturing Processes within the Pharmaceutical Industry

In the pharmaceutical industry, protected amino acids are indispensable reagents for the large-scale synthesis of peptide-based active pharmaceutical ingredients (APIs). The use of pre-protected building blocks like this compound simplifies synthetic routes, improves yields, and ensures the high purity required for therapeutic applications. The stability of the tert-butyl protecting groups under a range of reaction conditions allows for greater flexibility in the design of manufacturing processes.

The benefits of using protected amino acids in pharmaceutical manufacturing extend to improving the physicochemical properties of the final drug product. The incorporation of modified amino acids can enhance a drug's solubility, stability, and bioavailability. Amino acids and their derivatives are also used as excipients in drug formulations to improve stability and control the release of the API. The high purity and well-defined structure of compounds like this compound are critical for ensuring the consistency and quality of the final pharmaceutical product, adhering to the strict guidelines of current Good Manufacturing Practices (cGMP).

Table 2: Summary of Research Applications for this compound

| Research Area | Application | Key Feature of this compound |

|---|---|---|

| Peptide Engineering | Enhancing peptide stability and enabling complex peptide synthesis. | D-enantiomer configuration and orthogonal tert-butyl protecting groups. |

| Organogel Research | Potential as a low-molecular-weight organogelator. | Hydrophobic tert-butyl groups promoting self-assembly. |

| Biochemical Studies | Probing enzyme-substrate interactions and studying reactions in hydrophobic environments. | Blocked functional groups and hydrophobicity. |

| Neuroscience Research | Potential as a pro-drug for delivering neuroprotective D-tyrosine. | D-tyrosine core. |

| Pharmaceutical Manufacturing | A key building block for the synthesis of peptide APIs and improving drug properties. | High purity, stability, and well-defined structure. |

Q & A

Q. What experimental designs validate the compound’s role in PSMA-targeted drug conjugates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.